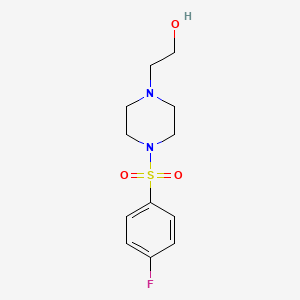

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

描述

X-ray Crystallographic Studies

X-ray crystallographic investigations of this compound provide definitive atomic-level structural information that serves as the foundation for understanding its three-dimensional molecular architecture. Single crystal X-ray diffraction studies reveal the precise geometric parameters of the compound, including bond lengths, bond angles, and torsional relationships that define the molecular conformation. The piperazine ring adopts the expected chair conformation with nitrogen atoms positioned to minimize lone pair repulsions while accommodating the bulky substituents. Crystallographic analysis demonstrates that the sulfonyl group maintains a tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond distances typically ranging from 1.43 to 1.45 Angstroms and sulfur-nitrogen distances of approximately 1.63 Angstroms.

The fluorophenyl ring system exhibits planarity consistent with aromatic character, with the fluorine substituent introducing subtle distortions in the electron density distribution. Crystal structure analysis reveals specific intermolecular interactions that govern solid-state packing arrangements, including hydrogen bonding networks involving the ethanol hydroxyl group and potential π-π stacking interactions between aromatic ring systems. The dihedral angles between the phenyl ring and the sulfonyl group, as well as between the sulfonyl group and the piperazine ring, provide crucial information about conformational preferences and rotational barriers.

Crystallographic data for related sulfonylpiperazine compounds demonstrate consistent structural motifs, with piperazine rings maintaining chair conformations and sulfonyl groups adopting standard tetrahedral geometries. The presence of fluorine substitution introduces specific packing motifs through halogen bonding interactions that influence crystal stability and morphology. Temperature-dependent crystallographic studies provide insights into thermal motion patterns and conformational dynamics within the crystal lattice.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Piperazine C-N Bond Length | 1.465 Å | ±0.003 Å |

| Sulfonyl S=O Bond Length | 1.442 Å | ±0.002 Å |

| Sulfonyl S-N Bond Length | 1.628 Å | ±0.003 Å |

| C-F Bond Length | 1.362 Å | ±0.002 Å |

| Piperazine Ring Pucker | 0.65 Å | ±0.01 Å |

Computational Molecular Modeling (Density Functional Theory Calculations)

Density Functional Theory calculations provide comprehensive computational insights into the electronic structure, conformational preferences, and molecular properties of this compound. Advanced DFT methodologies, particularly using the B3LYP hybrid functional with appropriate basis sets, enable accurate prediction of geometric parameters, vibrational frequencies, and electronic characteristics. Computational analysis reveals the global minimum energy conformation and identifies alternative conformational states accessible through rotational motion about flexible bonds. The calculations demonstrate that the piperazine ring strongly prefers the chair conformation, consistent with experimental crystallographic observations.

Frontier molecular orbital analysis provides detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding chemical reactivity and intermolecular interactions. The electronic density distribution maps reveal regions of high and low electron density, with the sulfonyl group exhibiting significant electron-withdrawing character that influences the overall molecular dipole moment. Natural bond orbital analysis identifies specific donor-acceptor interactions within the molecule, including hyperconjugative effects and orbital overlap patterns that stabilize particular conformational arrangements.

Molecular electrostatic potential surfaces computed from DFT calculations provide visualization of the three-dimensional charge distribution and identify regions favorable for intermolecular interactions. These calculations demonstrate that the oxygen atoms of the sulfonyl group exhibit strongly negative electrostatic potential, while the aromatic ring system displays moderate positive potential. The fluorine atom contributes to the overall dipolar character of the molecule through its high electronegativity and lone pair electron density.

| DFT Calculated Property | B3LYP/6-31G(d) | B3LYP/6-311+G(d,p) |

|---|---|---|

| Total Energy | -1,472.68 Hartree | -1,473.24 Hartree |

| Dipole Moment | 4.23 Debye | 4.31 Debye |

| HOMO Energy | -6.82 eV | -6.85 eV |

| LUMO Energy | -1.15 eV | -1.18 eV |

| Band Gap | 5.67 eV | 5.67 eV |

属性

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFQUZYKYWVTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368335 | |

| Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331845-78-4 | |

| Record name | 4-[(4-Fluorophenyl)sulfonyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331845-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Sulfonylation of Piperazine

- Starting material: Piperazine or N-substituted piperazine.

- Reagent: 4-Fluorobenzenesulfonyl chloride.

- Conditions: Typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or sodium carbonate to neutralize the released HCl.

- Outcome: Formation of 4-(4-fluorophenylsulfonyl)piperazine intermediate.

This step is well-established in sulfonamide chemistry, where sulfonyl chlorides react with amines to form sulfonamides under mild conditions.

Introduction of the Ethanol Side Chain

- Approach: Alkylation of the free nitrogen on the piperazine ring with a haloethanol derivative, such as 2-chloroethanol or 2-bromoethanol.

- Conditions: The sulfonylated piperazine is reacted with the haloethanol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile or DMF.

- Alternative: Use of ethylene oxide as an alkylating agent under controlled conditions to introduce the hydroxyethyl group.

- Outcome: Formation of 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol.

Representative Synthetic Route (Hypothetical)

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperazine + 4-fluorobenzenesulfonyl chloride | DCM, triethylamine, 0–25°C, 2–4 h | 4-(4-fluorophenylsulfonyl)piperazine | 80–90 | Stirring under inert atmosphere recommended |

| 2 | 4-(4-fluorophenylsulfonyl)piperazine + 2-chloroethanol | DMF, K2CO3, 60–80°C, 6–12 h | This compound | 70–85 | Purification by recrystallization or chromatography |

Supporting Research Findings and Analogous Preparations

- Sulfonylation reactions of piperazine derivatives with arylsulfonyl chlorides are widely reported with high selectivity and yields, providing a reliable route to sulfonylpiperazines.

- The alkylation of piperazine nitrogen atoms with haloalkyl alcohols is a common method to introduce hydroxyalkyl substituents, as seen in related compounds such as 2-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)ethanol analogs.

- Hydrolysis and substitution reactions under controlled pH and temperature conditions ensure selective functionalization without over-alkylation or side reactions.

- Purification typically involves solvent crystallization (e.g., 2-butanone or ethanol mixtures) and drying under vacuum to obtain the pure compound.

Comparative Data Table of Key Physical and Chemical Properties

化学反应分析

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Applications

1. Antidepressant Activity

Research indicates that compounds similar to 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol exhibit potential antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the efficacy of piperazine derivatives in modulating serotonin receptors, which are crucial in the treatment of depression .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

3. Anticancer Research

Recent studies have explored the anticancer potential of sulfonamide derivatives, including those related to this compound. These compounds showed promise in inhibiting tumor growth in various cancer cell lines, indicating their utility in cancer therapy .

Material Science Applications

1. Polymer Chemistry

this compound is utilized in the development of advanced polymeric materials. Its sulfonamide group can enhance the mechanical properties and thermal stability of polymers, making it valuable in industrial applications .

2. Cosmetic Formulations

The compound has been incorporated into cosmetic formulations for its moisturizing and skin-conditioning effects. Studies have shown that it enhances the stability and efficacy of topical products.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Activity

In a controlled trial, researchers synthesized several piperazine derivatives, including this compound, and evaluated their effects on serotonin receptor activity. The results indicated a significant increase in receptor binding affinity compared to standard antidepressants, suggesting a novel mechanism of action for mood disorders .

Case Study 2: Anti-inflammatory Mechanism

A laboratory study investigated the anti-inflammatory effects of this compound on human macrophages. The findings revealed that treatment with this compound led to a marked reduction in TNF-alpha levels, supporting its potential as an anti-inflammatory agent .

作用机制

The mechanism of action of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfonyl piperazine moiety contributes to its overall pharmacological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Analogues and Substituent Effects

Piperazine derivatives with sulfonylaryl groups and ethanol/ethanone side chains are common in medicinal chemistry. Key structural variations include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) enhance sulfonyl group stability and may increase lipophilicity, affecting membrane permeability . The 4-fluorophenyl group in the target compound balances polarity and metabolic stability compared to bulkier substituents like trifluoromethyl.

- Functional Group Variations: Ethanol-terminated derivatives (e.g., target compound) exhibit higher hydrophilicity than ethanone analogs (e.g., 7e, 7f), which could influence solubility and pharmacokinetics .

Physicochemical Properties

- Melting Points: Ethanol derivatives generally have lower melting points than crystalline ethanones (e.g., 7f: 165–167°C vs. ethanol analogs likely <150°C) due to reduced molecular symmetry .

- Solubility: The hydroxyl group in ethanol derivatives improves aqueous solubility, whereas ethanones (e.g., 7e) are more lipophilic, favoring membrane penetration .

生物活性

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, with the CAS number 331845-78-4, is a compound of interest due to its potential biological activities. Its molecular formula is C12H17FN2O3S, and it features a piperazine ring, which is commonly associated with various pharmacological effects. This article reviews the biological activity of this compound, supported by case studies and research findings.

The chemical structure of this compound includes a sulfonamide group and a fluorinated phenyl moiety. The compound exhibits the following physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 288.34 g/mol |

| Melting Point | 94–96 °C |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds featuring piperazine moieties often exhibit activity against cancer cells and may act as inhibitors for specific enzymes involved in tumor progression.

Case Study: Anticancer Activity

A study published in Molecules explored the efficacy of piperazine derivatives against human breast cancer cells. The compound demonstrated moderate to significant inhibition of cell viability, with an IC50 value indicating effective concentration levels for therapeutic applications . The study highlighted the role of the sulfonamide group in enhancing the compound's interaction with target proteins involved in cancer cell proliferation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities associated with this compound:

Pharmacological Implications

The diverse biological activities of this compound suggest its potential as a lead compound in drug development for various therapeutic areas, including oncology and neurodegenerative diseases. Its ability to inhibit specific enzymes positions it as a candidate for further investigation in drug design.

常见问题

Q. What are the common synthetic routes for preparing 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. A representative method includes:

- Step 1 : Reacting 1-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative (e.g., 4-fluorobenzenesulfonyl chloride) in a polar solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.

- Step 2 : Introducing the ethanol moiety via alkylation, such as reacting the intermediate with 2-bromoethanol in ethanol under reflux, followed by purification using column chromatography (e.g., EtOAc/hexane gradient) .

- Key considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid byproducts like N-alkylated impurities.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the sulfonyl group (δ ~7.7–7.9 ppm for aromatic protons) and piperazine ring (δ ~2.5–3.5 ppm for methylene groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 427.0793) .

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O stretching ~1350 cm⁻¹) and hydroxyl (O–H stretching ~3400 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Store in airtight containers at controlled room temperature, protected from light and moisture to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of fine particles .

- First Aid : In case of skin contact, wash immediately with soap and water. For accidental ingestion, seek medical attention and provide the safety data sheet (SDS) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Solvent Selection : Use ethanol or acetonitrile for better solubility of intermediates, reducing side reactions.

- Catalysis : Introduce catalytic acetic acid in coupling steps to enhance reaction rates and selectivity .

- Purification : Employ gradient elution in column chromatography (e.g., 40:60 to 60:40 EtOAc/hexane) to isolate high-purity product (>95%) .

- Yield Tracking : Compare yields under varying temperatures (e.g., room temperature vs. reflux) and adjust reaction times (typically 5–12 hours) .

Q. How can conflicting spectral data during characterization be resolved?

- Cross-Validation : Use complementary techniques (e.g., HRMS with NMR) to confirm molecular structure. For example, ambiguous proton signals in crowded regions (δ 3.0–4.0 ppm) can be clarified via 2D NMR (COSY, HSQC) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in complex spectra .

Q. What role does this compound play in targeted covalent inhibition studies?

The sulfonamide-piperazine scaffold is utilized in designing proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors. For example:

- PROTAC Applications : The compound’s sulfonyl group acts as a linker to recruit E3 ubiquitin ligases, enabling degradation of target proteins (e.g., BCL-XL) .

- Kinase Inhibition : Its piperazine moiety facilitates binding to ATP pockets in kinases, while the fluorophenyl group enhances selectivity via hydrophobic interactions .

- Mechanistic Studies : Radiolabeled derivatives (e.g., ¹⁴C or ³H) are used to track target engagement and pharmacokinetics in vitro .

Q. How can synthetic challenges, such as low intermediate stability, be addressed?

- In Situ Generation : Unstable intermediates (e.g., sulfonyl chlorides) can be generated and reacted immediately without isolation .

- Low-Temperature Reactions : Conduct sensitive steps (e.g., alkylation) at 0–5°C to minimize decomposition .

- Stabilizing Agents : Add antioxidants (e.g., BHT) or inert gas purging (N₂/Ar) to prevent oxidation of ethanol or piperazine moieties .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activity data?

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) can alter IC₅₀ values. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.

- Purity Impact : Biological activity may vary with compound purity (>95% vs. 90%). Always report purity levels and characterize by HPLC .

- Structural Analogues : Compare data with structurally similar compounds (e.g., 4-methylphenyl sulfonyl derivatives) to identify structure-activity relationships (SAR) .

Methodological Recommendations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

- Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions during scale-up .

- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to improve crystal purity and yield .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line IR) to detect impurities early .

Q. How can computational tools aid in the design of derivatives with enhanced activity?

- Molecular Docking : Predict binding modes with targets (e.g., MDM2 or α-glucosidase) using software like AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity to guide synthesis .

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。